molecular formula C12H14N4O2 B2534061 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 568553-33-3

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B2534061
CAS No.: 568553-33-3
M. Wt: 246.27
InChI Key: DQTXLPWUPHPJBA-UHFFFAOYSA-N
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Description

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product . The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazides.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide stands out due to its propyl group, which imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity and interaction with biological targets, making it a compound of interest for further research .

Properties

IUPAC Name

4-oxo-3-propylphthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTXLPWUPHPJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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